Lithium bromide

説明

Lithium bromide (LiBr) is a chemical compound of lithium and bromine . It is known for its extreme hygroscopic character, which makes it useful as a desiccant in certain air conditioning systems .

Synthesis Analysis

Lithium bromide is prepared by treating an aqueous suspension of lithium carbonate with hydrobromic acid or by reacting lithium hydroxide with bromine . It forms several crystalline hydrates, unlike the other alkali metal bromides . The reaction can be represented as follows: LiOH + HBr → LiBr + H2O .

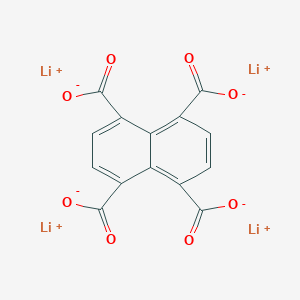

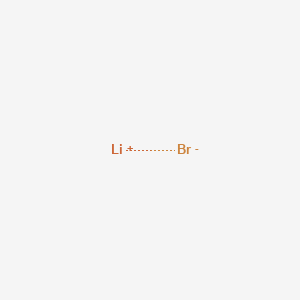

Molecular Structure Analysis

In lithium bromide, an ionic bond is formed by the transfer of an electron from lithium to bromine. As lithium donates an electron, it forms a cation or gets a positive charge Li+. While bromine accepts an electron, it forms an anion or gets a negative charge Br- . The crystal structure of lithium bromide is cubic .

Chemical Reactions Analysis

Lithium bromide reacts with chlorine, where chlorine replaces bromine and lithium chloride is formed. This is a single displacement reaction represented as Cl2 + 2LiBr → Br2 + 2LiCl . Lithium bromide also reacts with silver nitrate and forms lithium nitrate and silver bromide .

Physical And Chemical Properties Analysis

Lithium bromide is a white hygroscopic solid . It has a molar mass of 86.845 g/mol, a density of 3.464 g/cm^3, a melting point of 550 °C, and a boiling point of 1,300 °C . It is soluble in water, methanol, ethanol, ether, and acetone . It exhibits hygroscopic properties, making it effective as a liquid desiccant .

科学的研究の応用

Vapour Absorption Refrigeration Systems

Lithium–bromide/water (LiBr/water) pairs are widely used as working medium in vapour absorption refrigeration systems . The maximum expected temperature and LiBr mass concentration in solution are usually 95 ℃ and 65%, respectively . The concentration of the aqueous lithium–bromide solution during the operation of the vapour absorption refrigeration system can be determined when the electrical conductivity and temperature of solution are known .

Electrical Conductivity Measurements

The electrical conductivity of aqueous lithium–bromide solution has been experimentally investigated at temperatures in the range from 25 ℃ to 95 ℃ and concentrations in the range from 45% to 65% by mass . This method has been shown to be an accurate and efficient way to determine the concentration of aqueous lithium–bromide solution in the vapour absorption refrigeration system .

Exergy Analysis in Absorption Chillers

Exergy analysis has been used to quantify the effect of lithium bromide concentration in an absorption chiller . A 2.8% increase in lithium-bromide concentration decreases the exergy destruction primarily within the absorber with a decrease of 5.1% . However, this increase in concentration also decreases the maximum cooling capacity by 3% and increases the exergy destruction of the generator by 4.9% .

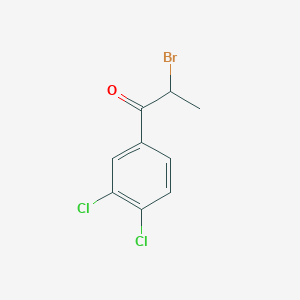

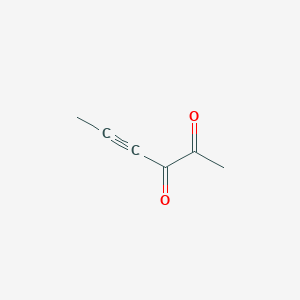

Catalyst for Condensation Reactions

Lithium bromide is used as a catalyst for the condensation of carbonyl compounds with active methylene compounds in the absence of solvent .

Operating Medium for Industrial Drying Systems

Lithium bromide serves as an operating medium for industrial drying systems .

Manufacturing Pharmaceuticals

In the pharmaceutical industry, lithium bromide is used in the manufacturing process .

Alkylation Process

Lithium bromide is also used in the alkylation process .

Brazing and Welding Flux

Lithium bromide is used as brazing and welding flux . This application takes advantage of its chemical properties to enhance the joining of metals.

作用機序

Target of Action

Lithium bromide, like other lithium salts, primarily targets enzymes that have magnesium as a co-factor . One such enzyme is the lithium-sensitive enzyme glycogen synthase kinase 3-beta (GSK3B) . Lithium also exerts its effects by competing for macromolecular sites that are relatively specific for other cations, most especially for sodium and magnesium .

Mode of Action

Lithium bromide acts by inhibiting enzymes such as GSK3B . It also modulates neurotransmitter receptor-mediated processes and modifies the production and turnover of certain neurotransmitters, particularly dopamine, glutamate, and GABA . Lithium decreases presynaptic dopamine activity and inactivates postsynaptic G protein, which reduces excitatory neurotransmission in the brain . It also enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly .

Biochemical Pathways

Lithium bromide affects several biochemical pathways. It inhibits the myoinositol (MI) pathway, which is responsible for maintaining signal efficiency by the production of two postsynaptic second messenger system pathways on Inositol triphosphate (IP3) and Diaglycerol (DAG), both of which ultimately modulate neurotransmission and regulate gene transcription . Lithium also has a dual effect on glutamate receptors, acting to keep the amount of glutamate active between cells at a stable, healthy level .

Pharmacokinetics

The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice . Lithium clearance could be predicted from renal function and body size of patients . It has an extremely narrow therapeutic window, which makes therapeutic drug monitoring necessary .

Result of Action

The molecular and cellular effects of lithium bromide’s action are manifold. It reduces excitatory neurotransmission in the brain, enhances inhibitory neurotransmission, and modulates the production and turnover of certain neurotransmitters . These actions can lead to neuroprotection and are thought to underpin its clinical effectiveness as a mood stabilizer in the treatment of bipolar disorder .

Action Environment

Environmental factors can influence the action, efficacy, and stability of lithium bromide. Its extreme hygroscopic character makes it useful as a desiccant in certain air conditioning systems . Heat is quickly generated when lithium bromide is dissolved into water because it has a negative enthalpy of solution . Therefore, the environment in which lithium bromide is used or stored can significantly impact its stability and effectiveness.

Safety and Hazards

Lithium bromide poses potential health risks and requires careful handling to ensure safety . Overexposure to lithium compounds, including lithium bromide, can have severe effects on the central nervous system, resulting in symptoms such as ringing in the ears, vomiting, nausea, blurred vision, diarrhea, drowsiness, and twitching . It is corrosive and can damage materials, especially when exposed to moisture .

特性

IUPAC Name |

lithium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BrH.Li/h1H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMXOYNBUYSYVKV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LiBr, BrLi | |

| Record name | lithium bromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lithium_bromide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20892222 | |

| Record name | Lithium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20892222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Water or Solvent Wet Solid; Liquid, Highly deliquescent white solid; [Merck Index] White powder, crystals, or beads; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Lithium bromide (LiBr) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14716 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

7550-35-8 | |

| Record name | Lithium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7550-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lithium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007550358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium bromide (LiBr) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20892222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/864G646I84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S,2R,4S,5S)-2,3,4-Trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B125074.png)

![2-[3-(Cyanomethyl)-5-methylphenyl]-2-methylpropanenitrile](/img/structure/B125080.png)

![N-[[(5S)-3-[4-(2-hydroxyethylamino)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B125098.png)